molecular formula C13H17NO2 B118271 (2S)-2-Phenyl-2-[(S)-2-piperidinyl]acetic acid CAS No. 129389-68-0

(2S)-2-Phenyl-2-[(S)-2-piperidinyl]acetic acid

Cat. No. B118271
M. Wt: 219.28 g/mol
InChI Key: INGSNVSERUZOAK-RYUDHWBXSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multiple steps and various chemical reactions7. For instance, piperidine derivatives, which might be structurally similar to the compound , are synthesized through intra- and intermolecular reactions leading to the formation of various derivatives7. However, specific synthesis methods for “(2S)-2-Phenyl-2-[(S)-2-piperidinyl]acetic acid” are not found in the available literature.



Molecular Structure Analysis

The molecular structure of a compound greatly influences its properties and reactivity. For instance, the strength of an acid or base can be influenced by structural and electronic factors89. However, specific structural analysis for “(2S)-2-Phenyl-2-[(S)-2-piperidinyl]acetic acid” is not available in the current literature.



Chemical Reactions Analysis

The chemical reactions involving a compound can provide insights into its reactivity and potential applications. Piperidine derivatives, for instance, are involved in a variety of chemical reactions and have significant roles in the pharmaceutical industry71011. However, specific chemical reactions involving “(2S)-2-Phenyl-2-[(S)-2-piperidinyl]acetic acid” are not detailed in the available literature.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are crucial for understanding its behavior and potential applications. For instance, acetic acid is a colorless liquid with a pungent smell and sour taste, and it has a wide range of applications due to its desirable solvent properties56. However, specific physical and chemical properties of “(2S)-2-Phenyl-2-[(S)-2-piperidinyl]acetic acid” are not detailed in the available literature.


Scientific Research Applications

Chiral Synthesis and Chemical Transformations

Chiral Synthesis of Protected Piperidine Derivatives : A study detailed a large-scale chiral synthesis of protected 2-substituted 4-oxo-piperidine derivatives, starting from (S)-1-phenyl-ethylamine to obtain pure adducts. This process involves hetero Diels–Alder reactions and further functional group transformations, showcasing the compound's role in synthesizing complex chiral structures without racemization (Lau et al., 2002).

Efficient Microwave-Assisted Synthesis : Another research highlighted the microwave-assisted synthesis of substituted 3-phenylpropionic acids from benzaldehydes, utilizing piperidine as a catalyst. This method demonstrates a quick and efficient approach to creating phenylpropionic acid derivatives, a class of compounds with potential pharmacological importance (Sharma et al., 2003).

Pharmacological Potential and Bioactive Synthesis

Synthesis of Phencyclidine Derivatives : Research into the synthesis and biological properties of 2-hydroxy-1-(1-phenyltetralyl)piperidine and its intermediates, derivatives of phencyclidine, aimed to explore their analgesic effects. This highlights the chemical's utility in creating potential analgesics (Ahmadi & Mahmoudi, 2005).

Mannich Bases with Pyrazolone Moiety : A study on the synthesis and electrochemical properties of novel Mannich bases bearing a pyrazolone moiety, synthesized from piperidine, indicates its role in creating compounds with potential electrochemical applications (Naik et al., 2013).

Molecular and Structural Studies

X-ray Crystallographic Study : An X-ray crystallographic study of pentacoordinated organogermanium compounds, including derivatives related to the (2S)-2-Phenyl-2-[(S)-2-piperidinyl]acetic acid, provided insights into their structural properties, useful for material science and organometallic chemistry (Takeuchi et al., 2003).

In vitro Biological Studies : In vitro studies on fluoro-substituted phenyl acrylic acids demonstrate the role of similar compounds in synthesizing antimicrobial drugs, with detailed characterizations supporting their potential biological applications (Hussain et al., 2010).

Safety And Hazards

Understanding the safety and hazards associated with a compound is essential for its safe handling and use. For instance, acetic acid is flammable and can cause severe skin burns and eye damage1415. However, specific safety and hazard information for “(2S)-2-Phenyl-2-[(S)-2-piperidinyl]acetic acid” is not available in the current literature.


Future Directions

Given the limited information available on “(2S)-2-Phenyl-2-[(S)-2-piperidinyl]acetic acid”, future research could focus on elucidating its synthesis methods, molecular structure, chemical reactivity, mechanism of action, physical and chemical properties, and safety profile. This could potentially uncover new applications and uses for this compound in various fields such as pharmaceuticals, materials science, and chemical synthesis.


properties

IUPAC Name

(2S)-2-phenyl-2-[(2S)-piperidin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16)/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGSNVSERUZOAK-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@@H](C1)[C@H](C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301314194
Record name L-threo-Ritalinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301314194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-Phenyl-2-[(S)-2-piperidinyl]acetic acid

CAS RN

129389-68-0
Record name L-threo-Ritalinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129389-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-threo-Ritalinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301314194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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